molecular formula C13H12BrN3 B1491407 6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-amine CAS No. 1305256-77-2

6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-amine

Cat. No. B1491407
CAS RN: 1305256-77-2
M. Wt: 290.16 g/mol
InChI Key: CFPDOGKFNFIAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Suzuki-Miyaura cross-coupling reaction . This reaction is used to couple boronic acids with halides or pseudohalides. In the case of “6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-amine”, the 4-bromophenyl could potentially be coupled with a cyclopropylpyrimidin-4-amine boronic acid .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent groups. The pyrimidine ring is a planar, aromatic ring, and the cyclopropyl group is a small, strained three-membered ring. The 4-bromophenyl group consists of a phenyl ring with a bromine atom attached at the 4-position .


Chemical Reactions Analysis

The compound “this compound” could potentially undergo a variety of chemical reactions. The bromine atom on the phenyl ring makes it susceptible to nucleophilic aromatic substitution reactions. The pyrimidine ring could potentially undergo electrophilic substitution reactions .

Scientific Research Applications

Chemical Properties and Reactions

  • SN(ANRORC) Mechanism in Pyrimidine Reactions : The amination of 2-bromo-4-phenylpyrimidine with potassium amide in liquid ammonia has been studied, revealing an SN(ANRORC) mechanism involving an open-chain intermediate (Kroon & Plas, 2010).
  • Cine-Amination of Pyrimidines : Investigations into the cine-amination of 4-substituted-5-bromopyrimidines by potassium amide in liquid ammonia suggest that the conversion into corresponding 4-substituted-6-aminopyrimidines can partially proceed via an SN(ANRORC) mechanism (Rasmussen et al., 1978).

Synthesis and Medicinal Chemistry Applications

  • Synthesis of Thio-Substituted Derivatives : The synthesis of various thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, starting from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, has been explored, along with their antimicrobial activities (Gad-Elkareem et al., 2011).
  • Synthesis of α-Aminophosphonates : Efficient one-pot synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde using phosphomolybdic acid demonstrates potential applications in pharmaceutical synthesis (Reddy et al., 2014).
  • GPR119 Agonists for Glucose Tolerance : Synthesis and structure-activity relationship studies of 4-amino-2-phenylpyrimidine derivatives, including 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine, as GPR119 agonists for improving glucose tolerance in mice, indicate pharmaceutical applications (Negoro et al., 2012).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activities. It could also be interesting to study its interactions with various biological targets and to assess its potential as a pharmaceutical agent .

properties

IUPAC Name

6-(4-bromophenyl)-2-cyclopropylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3/c14-10-5-3-8(4-6-10)11-7-12(15)17-13(16-11)9-1-2-9/h3-7,9H,1-2H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPDOGKFNFIAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-amine
Reactant of Route 3
6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-(4-Bromophenyl)-2-cyclopropylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.